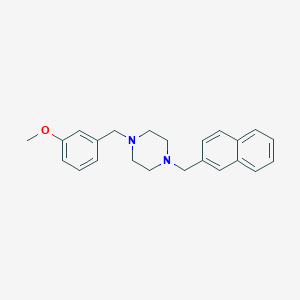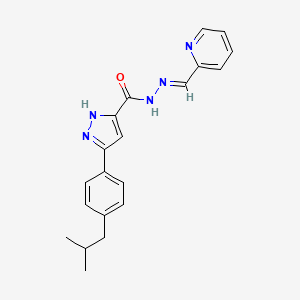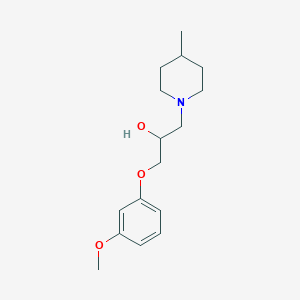![molecular formula C24H34N2O B11663967 2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11663967.png)
2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with bulky tert-butyl groups and a pyridine ring connected via a pyrrolidine moiety. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and pyridine derivatives.
Reaction with Pyrrolidine: The pyridine derivative is reacted with pyrrolidine under controlled conditions to form the pyridin-4-yl(pyrrolidin-1-yl)methyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2,6-di-tert-butylphenol using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenols and pyridine derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a non-nucleophilic base in organic synthesis to distinguish between Brønsted and Lewis acids.
Biology: Investigated for its potential antioxidant properties due to the phenol group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with steric hindrance to improve selectivity and efficacy.
Industry: Utilized in the production of dyes, pesticides, and fragrances.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky tert-butyl groups prevent unwanted side reactions, while the phenol and pyridine moieties participate in hydrogen bonding and coordination with metal ions. This compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the pyrrolidine and phenol groups.
2,6-Di-tert-butylphenol: Contains the phenol group but lacks the pyridine and pyrrolidine moieties.
4,4′,4″-Tri-tert-butyl-2,2′6′,2″-terpyridine: Features multiple tert-butyl groups and pyridine rings but differs in overall structure and reactivity.
Uniqueness
2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol is unique due to its combination of steric hindrance, non-nucleophilic properties, and the presence of both phenol and pyridine moieties. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H34N2O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C24H34N2O/c1-23(2,3)19-15-18(16-20(22(19)27)24(4,5)6)21(26-13-7-8-14-26)17-9-11-25-12-10-17/h9-12,15-16,21,27H,7-8,13-14H2,1-6H3 |
InChI Key |
XPKQZVBYMQCQSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11663890.png)
![N'-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663899.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B11663913.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663930.png)



![2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11663956.png)
![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663981.png)
![N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide](/img/structure/B11663982.png)
